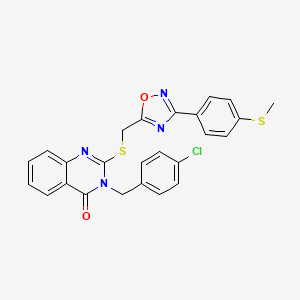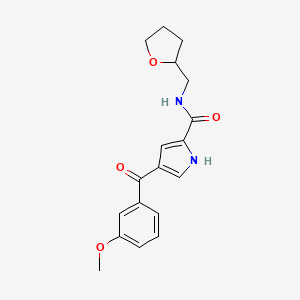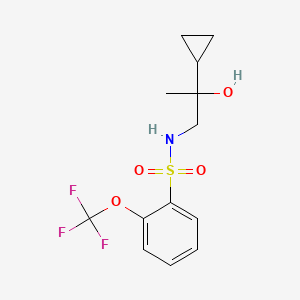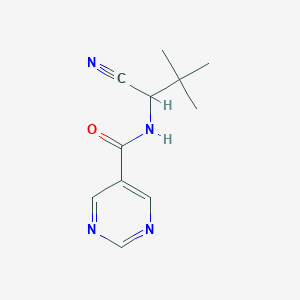![molecular formula C29H33FN4O2S2 B2519211 N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide CAS No. 338954-12-4](/img/structure/B2519211.png)
N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide" is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their diverse biological activities, including inhibition of carbonic anhydrases (CAs), which are enzymes involved in many physiological processes such as respiration, acid-base balance, and the formation of cerebrospinal fluid, gastric acid, and the aqueous humor of the eye . They also have applications in the inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response . Furthermore, sulfonamides have been studied for their antimicrobial properties and potential as antitumor agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfanilamide or its derivatives with various nucleophiles. For instance, triazole-linked O-glycosides of benzene sulfonamides were synthesized using a 1,3-dipolar cycloaddition reaction . Similarly, a series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides were synthesized for evaluation as CA inhibitors . The synthesis of sulfonamides can also involve the reaction of cyanuric chloride with sulfanilamide, followed by derivatization with different nucleophiles . These methods highlight the versatility in the synthesis of sulfonamide derivatives, which can be tailored to produce compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of sulfonamides can significantly influence their biological activity. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . Crystal structure analysis of sulfonamides, such as N-(4-fluorobenzoyl)benzenesulfonamide, reveals the importance of intermolecular interactions and hydrogen bonding in determining the stability and reactivity of these compounds . The incorporation of triazole moieties into the sulfonamide structure has also been shown to be effective in inhibiting CA isozymes .
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, which are essential for their biological function. The inhibition of CAs by sulfonamides, for example, involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme . The introduction of substituents such as triazole rings or fluorine atoms can enhance the binding affinity and selectivity of sulfonamides towards different isozymes of CAs .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as their melting points, thermal decomposition temperatures, and enthalpies of fusion, are crucial for their stability and efficacy as drugs . These properties can be characterized using techniques like thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) . The solubility, crystallinity, and intermolecular interactions of sulfonamides also play a significant role in their pharmacokinetic and pharmacodynamic profiles .
Scientific Research Applications
Sulfonamide-Based Medicinal Chemistry
Sulfonamides are pivotal in the development of antimicrobial drugs and have been extended to various medicinal applications. Research has shown that modifications to the classical antibacterial aminobenzenesulfonamide structure can yield derivatives with a broad spectrum of bioactivities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. These advancements highlight the significant potential of sulfonamide derivatives in drug discovery and development (He Shichao et al., 2016).
Triazole Derivatives in Drug Development
Triazoles are a class of heterocyclic compounds with a wide range of biological activities, which make them of great interest in the preparation of new drugs. Research has focused on developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The diversity of structural variations possible with triazole derivatives allows for the exploration of new therapeutic agents, emphasizing the importance of triazoles in medicinal chemistry (V. Ferreira et al., 2013).
Advanced Synthesis Techniques
The synthesis of complex molecules, including cyclic compounds containing aminobenzenesulfonamide, showcases the versatility of sulfonamide derivatives in organic chemistry. Techniques such as sequential Nicholas and Pauson-Khand reactions facilitate the creation of polyheterocyclic compounds, indicating the potential for intricate molecular designs that could include N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide in advanced material science or pharmaceutical research (Kyosuke Kaneda, 2020).
Mechanism of Action
Target of action
1,2,4-Triazoles and their derivatives are known for their wide range of biological activities. They can interact with various enzymes and receptors in the body, but the specific targets can vary greatly depending on the exact structure of the compound .
Mode of action
The mode of action of 1,2,4-triazoles can also vary widely. Some triazoles act by inhibiting key enzymes, while others might interact with receptors to modulate their activity .
Biochemical pathways
Given the wide range of potential targets, 1,2,4-triazoles can affect many different biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazoles can vary depending on their exact structure. Some might be well absorbed and distributed throughout the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of 1,2,4-triazoles can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazoles .
properties
IUPAC Name |
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN4O2S2/c1-5-34-27(31-32-28(34)37-20-22-11-13-23(14-12-22)29(2,3)4)26(19-21-9-7-6-8-10-21)33-38(35,36)25-17-15-24(30)16-18-25/h6-18,26,33H,5,19-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDHYMSNFYGTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)

![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)

![1-Methyl-4-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2519137.png)
![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)
![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)
![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)
![N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide](/img/structure/B2519149.png)